molecular formula C11H15ClO2S B14497784 1-(Benzenesulfinyl)-1-chloropentan-2-ol CAS No. 63988-05-6

1-(Benzenesulfinyl)-1-chloropentan-2-ol

Katalognummer: B14497784
CAS-Nummer: 63988-05-6
Molekulargewicht: 246.75 g/mol
InChI-Schlüssel: XSCNMKJQVHVMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfinyl)-1-chloropentan-2-ol is an organic compound that features a benzenesulfinyl group attached to a chloropentan-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfinyl)-1-chloropentan-2-ol typically involves the reaction of benzenesulfinyl chloride with a suitable chloropentan-2-ol precursor. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzenesulfinyl)-1-chloropentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfinyl)-1-chloropentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfinyl)-1-chloropentan-2-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzenesulfinyl)-1-chloropentan-2-ol is unique due to the presence of both a benzenesulfinyl group and a chloropentan-2-ol backbone.

Eigenschaften

CAS-Nummer

63988-05-6

Molekularformel

C11H15ClO2S

Molekulargewicht

246.75 g/mol

IUPAC-Name

1-(benzenesulfinyl)-1-chloropentan-2-ol

InChI

InChI=1S/C11H15ClO2S/c1-2-6-10(13)11(12)15(14)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6H2,1H3

InChI-Schlüssel

XSCNMKJQVHVMKL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(S(=O)C1=CC=CC=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.